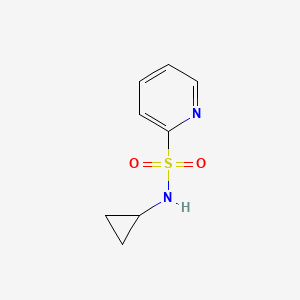
5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile is a chemical compound commonly known as EFMC. It is a pyrazole derivative that has been studied for its potential use in scientific research applications. EFMC has been found to have a variety of biochemical and physiological effects, making it a promising compound for further study.
Mecanismo De Acción
The exact mechanism of action of EFMC is not fully understood, but it is believed to work by binding to specific receptors on the surface of cancer cells. This binding activates signaling pathways that lead to the death of cancer cells. EFMC has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties.
Biochemical and Physiological Effects:
EFMC has been found to have a variety of biochemical and physiological effects. It has been shown to selectively bind to certain cancer cells and induce apoptosis, or programmed cell death. EFMC has also been found to inhibit the activity of certain enzymes, which may contribute to its anti-cancer properties. Additionally, EFMC has been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
EFMC has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under a variety of conditions. EFMC has also been found to selectively bind to certain cancer cells, making it a promising tool for cancer research. However, there are some limitations to using EFMC in lab experiments. It is not water-soluble, which can make it difficult to work with in aqueous solutions. Additionally, EFMC is not very potent, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several potential future directions for research on EFMC. One area of interest is the development of new drugs for the treatment of cancer and neurological disorders. EFMC has been found to selectively bind to certain cancer cells and inhibit the activity of certain enzymes, making it a promising candidate for drug development. Another area of interest is the use of EFMC as a molecular probe for imaging and targeting cancer cells. Further research is needed to fully understand the mechanism of action of EFMC and its potential uses in scientific research.
Conclusion:
EFMC is a promising compound for scientific research applications. It has been found to selectively bind to certain cancer cells and induce apoptosis, inhibit the activity of certain enzymes, and have anti-inflammatory properties. EFMC has several advantages for lab experiments, including ease of synthesis and stability under a variety of conditions. While there are some limitations to using EFMC in lab experiments, there are several potential future directions for research on this compound, including drug development and the use of EFMC as a molecular probe for imaging and targeting cancer cells.
Métodos De Síntesis
EFMC can be synthesized using a variety of methods, but the most common is the reaction of 5-ethoxy-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid with thionyl chloride and then reacting the resulting acid chloride with methylamine. This reaction produces EFMC as a white solid.
Aplicaciones Científicas De Investigación
EFMC has been studied for its potential use as a molecular probe for imaging and targeting cancer cells. It has been found to selectively bind to certain cancer cells, making it a promising tool for cancer research. EFMC has also been studied for its potential use in developing new drugs for the treatment of neurological disorders.
Propiedades
IUPAC Name |
5-ethoxy-1-methyl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c1-3-15-7-5(4-12)6(8(9,10)11)13-14(7)2/h3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHTJZTOHEVZDNW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=NN1C)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-ethoxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(Benzo[d][1,3]dioxol-5-ylmethyl)-3-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2388054.png)







![4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2388066.png)


